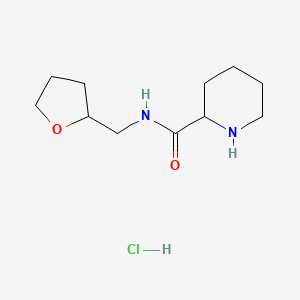

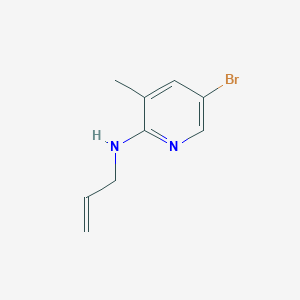

![molecular formula C7H4Br2N2 B1424168 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 619331-71-4](/img/structure/B1424168.png)

4,7-dibromo-1H-pyrrolo[2,3-c]pyridine

Vue d'ensemble

Description

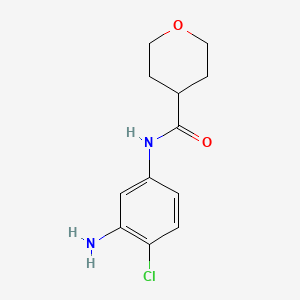

4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a fused ring system containing a pyrrole and pyridine ring. It has a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 .

Synthesis Analysis

The synthesis of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine involves aromatic nucleophilic substitution, where new compounds were synthesized using different nucleophiles such as alcohols, amines, and thiols . The yield of the reaction was found to be 25% .Molecular Structure Analysis

The molecular structure of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine consists of a pyrrole ring fused to a pyridine ring. The InChI key for this compound is YGGJWPDZPZHYBA-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound shows versatility and selectivity towards aromatic nucleophilic substitution . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .Applications De Recherche Scientifique

1. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

- Summary of Application : This research focused on the synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity .

- Methods of Application : The new compounds were tested for their analgesic activity in the “hot plate” test and in the “writhing” test .

- Results : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine. In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .

2. Design, Synthesis and Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives

- Summary of Application : This research reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .

- Methods of Application : The synthesized compounds were evaluated for their inhibitory activity against FGFR1, 2, and 3 .

- Results : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

3. Prevention and Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Summary of Application : This research suggests that certain pyrrolopyridine derivatives may be effective in reducing blood glucose levels .

- Methods of Application : The compounds were tested for their ability to reduce blood glucose levels .

- Results : The compounds were found to be effective in reducing blood glucose, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

4. Synthesis of 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines

- Summary of Application : This research involves the synthesis of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines .

- Methods of Application : The research involved combining different groups with the pyrrolopyrimidine core .

- Results : The research resulted in the successful synthesis of the desired compounds .

5. Nucleophilic Derivatization of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine

- Summary of Application : This research delves into the versatility and selectivity of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine towards aromatic nucleophilic substitution .

- Methods of Application : Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .

- Results : The research resulted in the successful synthesis of the desired compounds .

6. Synthesis of Pyrrolopyridine Derivatives for FGFR Inhibition

- Summary of Application : This research reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .

- Methods of Application : The synthesized compounds were evaluated for their inhibitory activity against FGFR1, 2, and 3 .

- Results : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

4,7-dibromo-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGJWPDZPZHYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696616 | |

| Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dibromo-1H-pyrrolo[2,3-c]pyridine | |

CAS RN |

619331-71-4 | |

| Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

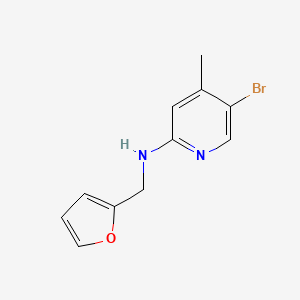

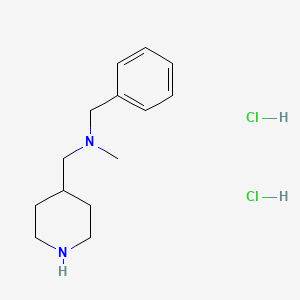

![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)